molecular formula C15H18Cl2N2O4S B11059448 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11059448
M. Wt: 393.3 g/mol
InChI Key: VTDRRBILPKDJIF-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, cyclopropylamino, and sulfonyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, sulfonylation, and amination, followed by purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]BENZOIC ACID: A structurally similar compound with different functional groups.

    2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N-(4-METHOXYPHENYL)BENZAMIDE: Another related compound with a methoxyphenyl group.

Uniqueness

2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18Cl2N2O4S

Molecular Weight

393.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H18Cl2N2O4S/c16-12-7-13(17)14(24(21,22)19-9-3-4-9)6-11(12)15(20)18-8-10-2-1-5-23-10/h6-7,9-10,19H,1-5,8H2,(H,18,20)

InChI Key

VTDRRBILPKDJIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3

Origin of Product

United States

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